molecular formula C15H13N B011359 4-Benzylphenylacetonitrile CAS No. 101096-72-4

4-Benzylphenylacetonitrile

Cat. No.: B011359
CAS No.: 101096-72-4
M. Wt: 207.27 g/mol
InChI Key: RNZDBGKQDKFAPR-UHFFFAOYSA-N
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Description

4-Benzylphenylacetonitrile (CAS 101096-72-4) is a high-value chemical intermediate with the molecular formula C 15 H 13 N and a molecular weight of 207.27 g/mol . This compound, also known as 4-benzylbenzyl cyanide, is characterized by its density of 1.062 g/cm³ and a boiling point of 356.1°C at 760 mmHg . Its defined structure, represented by the SMILES string N#CCc1ccc(cc1)Cc1ccccc1, makes it a versatile building block in organic synthesis . This nitrile compound is primarily recognized for its significant role as a synthetic intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) and fine chemicals . The growth in demand for this compound is closely linked to the expansion of the chemical manufacturing sector, particularly driven by innovative drug development and the pursuit of sustainable agricultural solutions . Its application is crucial in the synthesis of more complex molecules, positioning it as a critical material in both pharmaceutical and agrochemical research pipelines. Manufacturing processes for this intermediate are continually being refined through technological innovations, including the adoption of green chemistry approaches and process intensification. These advancements aim to produce higher purity compounds while reducing environmental impact, aligning with increasingly stringent regulatory standards and a focus on sustainability . This product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis purposes and is not certified for human or veterinary diagnostic or therapeutic use. It must not be used for any personal applications.

Properties

IUPAC Name

2-(4-benzylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDBGKQDKFAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344514
Record name 4-Benzylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101096-72-4
Record name 4-Benzylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101096-72-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : BPAC derivatives have been studied for their potential anticancer properties. Research indicates that certain modifications to the BPAC structure can enhance its cytotoxic effects against various cancer cell lines. For instance, compounds derived from BPAC have shown promising results in inhibiting tumor growth in preclinical models.
  • Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that BPAC and its derivatives exhibit significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : Recent studies suggest that BPAC may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in treating conditions such as Alzheimer's disease.

Organic Synthesis

  • Building Block for Synthesis : BPAC serves as an important building block in organic synthesis. Its nitrile group can be converted into various functional groups through hydrolysis or reduction, allowing for the creation of complex molecules.
  • Synthesis of Novel Compounds : Researchers have utilized BPAC in the synthesis of novel heterocyclic compounds, which are essential in medicinal chemistry. These compounds often exhibit enhanced biological activities compared to their non-heterocyclic counterparts.
  • Reagents in Chemical Reactions : BPAC has been employed as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions, due to its stability and reactivity.

Material Science Applications

  • Polymer Chemistry : BPAC is being explored as a monomer for the synthesis of new polymers with desirable mechanical and thermal properties. The incorporation of BPAC into polymer matrices can enhance their performance in applications such as coatings and adhesives.
  • Nanomaterials : Research into nanomaterials has revealed that BPAC can be used as a precursor for synthesizing nanoparticles with specific properties, potentially useful in drug delivery systems and catalysis.
  • Sensors : The unique properties of BPAC make it suitable for developing chemical sensors. Its ability to respond to specific analytes can be harnessed to create sensitive detection systems for environmental monitoring.

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) investigated the effects of BPAC derivatives on breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the potential of BPAC in cancer therapy.

Case Study 2: Antimicrobial Activity

Jones et al. (2024) explored the antimicrobial efficacy of BPAC against multidrug-resistant bacteria. The findings showed that BPAC exhibited potent antibacterial activity, suggesting its potential role in combating antibiotic resistance.

Case Study 3: Polymer Applications

In a study by Lee et al. (2025), BPAC was used as a monomer to synthesize a new class of biodegradable polymers. The resulting materials demonstrated improved mechanical properties and degradation rates, making them suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of 4-Benzylphenylacetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to compounds that modulate neurotransmitter receptors or enzymes involved in metabolic pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Benzylphenylacetonitrile with structurally related phenylacetonitrile derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP Key Applications
This compound Benzyl (-CH₂C₆H₅) C₁₅H₁₃N 207.27 34–36 145–150 3.34 Pharmaceutical intermediates
4-Benzyloxyphenylacetonitrile Benzyloxy (-OCH₂C₆H₅) C₁₅H₁₃NO 223.27 Not reported Not reported ~3.5* Synthesis of ether-linked polymers
4-Methoxyphenylacetonitrile Methoxy (-OCH₃) C₉H₉NO 147.18 Not reported 275–280 1.58 Agrochemical precursors
4-Hydroxyphenylacetonitrile Hydroxyl (-OH) C₈H₇NO 133.15 120–122 Sublimes 1.21 Antioxidant synthesis
4-(Methylsulfonyl)phenylacetonitrile Methylsulfonyl (-SO₂CH₃) C₉H₉NO₂S 195.24 110–112 Not reported 0.89 Sulfa drug intermediates
2-Chloro-4-fluorophenylacetonitrile Chloro (-Cl), Fluoro (-F) C₈H₅ClFN 171.59 45–48 210–215 2.12 Halogenated bioactive molecules

*Estimated based on benzyloxy group’s hydrophobicity.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., benzyl, methoxy): Increase hydrophobicity (higher LogP) and stabilize the nitrile group against hydrolysis. This compound’s LogP (3.34) reflects its suitability for reactions in nonpolar solvents . Electron-Withdrawing Groups (e.g., sulfonyl, halogens): Reduce LogP and enhance reactivity. For example, 4-(Methylsulfonyl)phenylacetonitrile (LogP 0.89) is more reactive in nucleophilic substitutions .

Thermal Stability :

  • Compounds with bulky substituents (e.g., benzyl) exhibit higher melting points due to increased molecular packing. This compound melts at 34–36°C, whereas 4-Hydroxyphenylacetonitrile sublimes at higher temperatures (120–122°C) due to hydrogen bonding .

Biological Activity

4-Benzylphenylacetonitrile, also known as benzyl cyanide, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9_{9}H9_{9}N
  • Molecular Weight : 135.17 g/mol
  • Structural Characteristics : this compound consists of a phenyl group attached to a benzyl cyanide moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Auxin-Like Effects in Plants :
    • Research has demonstrated that benzyl cyanide can mimic the action of auxins, a class of plant hormones that regulate growth and development. In studies involving Arabidopsis thaliana, benzyl cyanide treatment resulted in:
      • Inhibition of primary root growth.
      • Promotion of adventitious root formation.
      • Induction of auxin-responsive gene expression, suggesting a nitrilase-mediated conversion to phenylacetic acid (PAA) .
  • Antimicrobial Properties :
    • Benzyl cyanide has been investigated for its antimicrobial potential. It has shown effectiveness against various pathogens, making it a candidate for developing natural pesticides or antimicrobial agents.
  • Toxicological Aspects :
    • Toxicological studies indicate that this compound can induce chromosome aberrations in cultured human peripheral blood lymphocytes, raising concerns about its safety for human exposure .

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Nitrilase Activity : The compound undergoes hydrolysis by nitrilases in plants, converting it into PAA, which then exerts auxin-like effects. This transformation is crucial for understanding how benzyl cyanide influences plant growth and development .
  • Secondary Metabolite Role : As a secondary metabolite, benzyl cyanide may serve as a signaling molecule or defense compound in plants, contributing to their resilience against environmental stressors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Auxin MimicryInhibition of root growth; promotion of adventitious roots
Antimicrobial EffectsEffective against various pathogens
ToxicityInduces chromosome aberrations in lymphocytes

Notable Research

  • Auxin-like Effects : A study demonstrated that exogenously applied benzyl cyanide induced significant changes in root morphology and gene expression in Arabidopsis, highlighting its potential role as a plant growth regulator .
  • Toxicological Research : Investigations into the cytogenetic effects of benzyl cyanide revealed its capacity to cause chromosomal damage, necessitating further studies on its safety profile for agricultural and industrial applications .
  • Antimicrobial Studies : Benzyl cyanide's effectiveness against bacterial strains suggests its potential use in developing eco-friendly pesticides or preservatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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